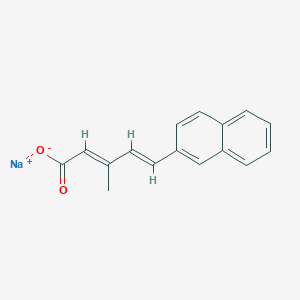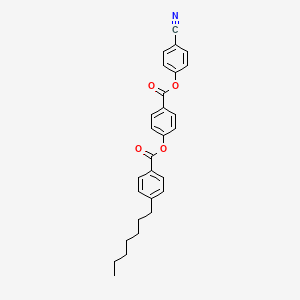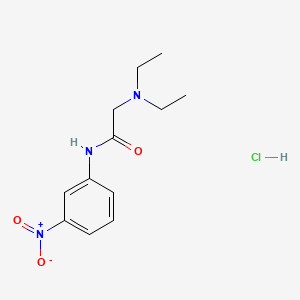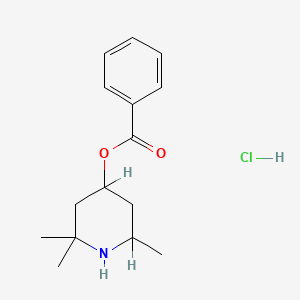![molecular formula C19H15ClO3S B1657186 [1-(4-Methylphenyl)-1-oxopropan-2-yl] 3-chloro-1-benzothiophene-2-carboxylate CAS No. 5567-55-5](/img/structure/B1657186.png)
[1-(4-Methylphenyl)-1-oxopropan-2-yl] 3-chloro-1-benzothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-Methylphenyl)-1-oxopropan-2-yl] 3-chloro-1-benzothiophene-2-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by its unique molecular structure, which includes a benzothiophene ring, a chlorinated aromatic ring, and a carboxylate ester group. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
Preparation Methods
The synthesis of [1-(4-Methylphenyl)-1-oxopropan-2-yl] 3-chloro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable halogenated aromatic compound.
Esterification: The carboxylate ester group is introduced through an esterification reaction between the chlorinated benzothiophene and an appropriate alcohol, such as 1-(4-Methylphenyl)-1-oxopropan-2-ol.
Chemical Reactions Analysis
[1-(4-Methylphenyl)-1-oxopropan-2-yl] 3-chloro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated aromatic ring, where nucleophiles such as amines or thiols replace the chlorine atom.
Scientific Research Applications
[1-(4-Methylphenyl)-1-oxopropan-2-yl] 3-chloro-1-benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its potential biological activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new antimicrobial and anticancer drugs.
Mechanism of Action
The mechanism of action of [1-(4-Methylphenyl)-1-oxopropan-2-yl] 3-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. For example, it may inhibit bacterial cell wall synthesis by targeting enzymes involved in peptidoglycan biosynthesis .
Comparison with Similar Compounds
[1-(4-Methylphenyl)-1-oxopropan-2-yl] 3-chloro-1-benzothiophene-2-carboxylate can be compared with similar compounds such as:
4-Methylphenyl 3-chloro-1-benzothiophene-2-carboxylate: This compound lacks the oxopropan-2-yl group, which may affect its biological activity and chemical reactivity.
4-Tert-butylphenyl 3-chloro-1-benzothiophene-2-carboxylate: The presence of a tert-butyl group instead of a methyl group can influence the compound’s steric and electronic properties.
Properties
CAS No. |
5567-55-5 |
|---|---|
Molecular Formula |
C19H15ClO3S |
Molecular Weight |
358.8 g/mol |
IUPAC Name |
[1-(4-methylphenyl)-1-oxopropan-2-yl] 3-chloro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C19H15ClO3S/c1-11-7-9-13(10-8-11)17(21)12(2)23-19(22)18-16(20)14-5-3-4-6-15(14)24-18/h3-10,12H,1-2H3 |
InChI Key |
JQMKZGVXKXAQCY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-chlorophenyl)methylideneamino]-4-naphthalen-2-yl-1,3-thiazol-2-amine](/img/structure/B1657104.png)


![2-[2-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenoxy]acetic acid](/img/structure/B1657108.png)
![6,7-dimethoxy-1-prop-2-enylspiro[2,4-dihydro-1H-isoquinoline-3,1'-cyclopentane];hydrochloride](/img/structure/B1657109.png)


![1-(4-Chlorophenyl)-3-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B1657118.png)

![ethyl N-[(E)-(3,4-dichlorophenyl)methylideneamino]carbamate](/img/structure/B1657120.png)
![ethyl N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]carbamate](/img/structure/B1657121.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]acetamide](/img/structure/B1657122.png)
![n-[(Diphenylmethyl)carbamoyl]propanamide](/img/structure/B1657124.png)

